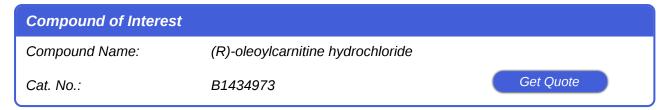


Endogenous Synthesis of (R)-Oleoylcarnitine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-oleoylcarnitine is an endogenous long-chain acylcarnitine synthesized at the interface of fatty acid and energy metabolism. Its production is a critical step in the transport of oleic acid into the mitochondrial matrix for β -oxidation and is intricately regulated by the cell's energetic status. This technical guide provides an in-depth overview of the core enzymatic processes, regulatory signaling pathways, and experimental methodologies pertinent to the study of (R)-oleoylcarnitine synthesis. Quantitative data on enzyme expression is presented, alongside detailed protocols for enzyme activity assays and quantification of (R)-oleoylcarnitine. Furthermore, key signaling pathways governing its synthesis are visualized to provide a comprehensive understanding for researchers in metabolic diseases and drug development.

Core Synthesis Pathway of (R)-Oleoylcarnitine

The endogenous synthesis of (R)-oleoylcarnitine is primarily facilitated by a family of enzymes known as carnitine acyltransferases. These enzymes catalyze the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine. For the synthesis of (R)-oleoylcarnitine, the substrate is oleoyl-CoA, the activated form of oleic acid.

The key enzymes involved are:

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- Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane,
 CPT1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. It converts oleoyl-CoA and L-carnitine into (R)-oleoylcarnitine and CoA.
 There are three isoforms of CPT1: CPT1A (liver isoform), CPT1B (muscle isoform), and
 CPT1C (brain isoform).
- Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting (R)-oleoylcarnitine back to oleoyl-CoA within the mitochondrial matrix, making it available for β-oxidation.
- Carnitine Octanoyltransferase (CROT): Primarily located in peroxisomes, CROT is involved in the transport of medium and long-chain fatty acids out of the peroxisome. It can also contribute to the cellular pool of (R)-oleoylcarnitine.

The synthesis of (R)-oleoylcarnitine is a crucial part of the carnitine shuttle, a transport system that allows long-chain fatty acids to cross the impermeable inner mitochondrial membrane.



Cytosol Oleoyl-CoA L-Carnitine Outer Mitophondrial Membrane CPT1 CoA Intermembrane Space (R)-Oleoylcarnitine Inner Mitochondrial Membrane (R)-Oleoylcarnitine CPT2 -Carnitine Mitochondrial Matrix Oleoyl-CoA β-Oxidation

Biosynthesis of (R)-Oleoylcarnitine

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Biosynthesis of (R)-Oleoylcarnitine via the Carnitine Shuttle.



Quantitative Data Enzyme Kinetic Parameters

Specific kinetic parameters (Km and Vmax) for CPT1, CPT2, and CROT with oleoyl-CoA or oleoylcarnitine as substrates are not consistently reported across the literature. However, data for other long-chain acyl-CoAs provide an indication of the enzymes' affinities. CPT1A has a higher affinity for carnitine (Km \approx 30 μ M) compared to CPT1B (Km \approx 500 μ M)[1].

Enzyme	Substrate	Km	Vmax	Tissue/Spe cies	Reference
CPT1A	Palmitoyl- CoA	~20-30 μM	-	Rat Liver	[2]
CPT1B	Palmitoyl- CoA	~20-30 μM	-	Rat Heart	[2]
CPT2	Palmitoylcarn itine	~130 μM	-	Bovine Heart	[3]
CROT	Octanoyl- CoA	~10 µM	-	Rat Liver	[4]

Note: The table presents available data for representative long-chain and medium-chain acyl-CoAs. Specific values for oleoyl-CoA are not readily available and may vary depending on the experimental conditions.

Tissue Expression of Carnitine Acyltransferases

The expression levels of CPT1, CPT2, and CROT vary significantly across different tissues, reflecting the metabolic priorities of each organ.



Gene	Protein	Liver	Skeletal Muscle	Heart	Adipose Tissue	Brain	Referen ce
CPT1A	CPT1A	High	Low	Low	Moderate	Low	[5]
CPT1B	CPT1B	Low	High	High	Low	Low	[5]
CPT1C	CPT1C	Low	Low	Low	Low	High	[4]
CPT2	CPT2	High	High	High	High	High	[4]
CROT	CROT	High	Moderate	Moderate	Low	Moderate	[6]

Note: Expression levels are qualitative (High, Moderate, Low) based on compiled data from multiple sources.

Regulatory Signaling Pathways

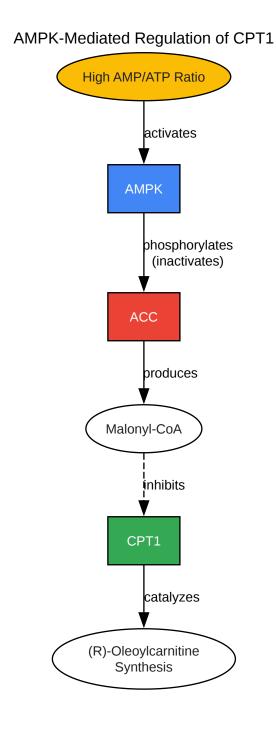
The synthesis of (R)-oleoylcarnitine is tightly regulated by signaling pathways that sense the cellular energy status. These pathways primarily exert their control at the transcriptional level, modulating the expression of CPT1 and CROT.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor. When cellular AMP/ATP ratios are high (low energy state), AMPK is activated and initiates a cascade to increase energy production.

Mechanism: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase
 (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of
 CPT1. Therefore, AMPK activation leads to decreased malonyl-CoA levels, relieving the
 inhibition of CPT1 and promoting the synthesis of (R)-oleoylcarnitine and subsequent fatty
 acid oxidation.[7][8][9]





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AMPK signaling pathway leading to the activation of CPT1.

PPARα and PGC-1α Signaling Pathway



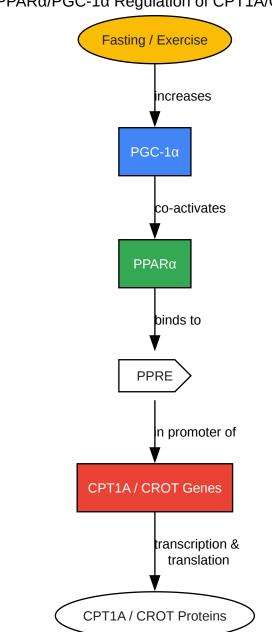




Peroxisome proliferator-activated receptor alpha (PPAR α) is a nuclear receptor that functions as a major transcriptional regulator of genes involved in fatty acid metabolism. Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α) is a transcriptional coactivator that docks onto transcription factors, including PPAR α , to enhance their activity.

Mechanism: During periods of high energy demand, such as fasting or exercise, the
expression and activity of PGC-1α are increased. PGC-1α coactivates PPARα, which then
binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of
target genes, including CPT1A and CROT, leading to their increased transcription.[8][10]





PPAR α /PGC-1 α Regulation of CPT1A/CROT

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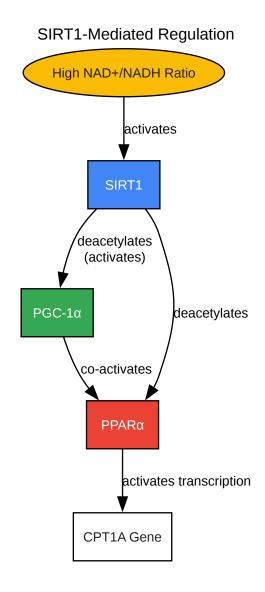
Transcriptional regulation of CPT1A and CROT by PPAR α and PGC-1 α .

SIRT1 Signaling Pathway



Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and stress responses.

• Mechanism: SIRT1 can deacetylate and activate PGC-1α. This activation enhances the coactivation of PPARα by PGC-1α, leading to increased transcription of CPT1A and other genes involved in fatty acid oxidation. SIRT1 can also directly deacetylate and influence the stability and activity of PPARα.[1][7][11]



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SIRT1 regulation of PGC-1 α and PPAR α activity.

Experimental Protocols Quantification of (R)-Oleoylcarnitine by LC-MS/MS

This protocol describes a general method for the extraction and quantification of (R)oleoylcarnitine from plasma and tissue samples.

4.1.1. Materials

- Internal Standard (IS): Deuterated oleoylcarnitine (e.g., D3-oleoylcarnitine)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Ammonium acetate
- n-Butanol
- Acetyl chloride
- Water (LC-MS grade)
- Centrifuge tubes
- Homogenizer
- Nitrogen evaporator
- LC-MS/MS system with a C18 column

4.1.2. Sample Preparation

Plasma: To 100 μL of plasma, add 5 μL of the internal standard solution. Add 300 μL of methanol, vortex for 10 seconds, and incubate at room temperature for 10 minutes.
 Centrifuge at 4000 rpm for 10 minutes. Transfer 100 μL of the supernatant to a new tube.



Tissue: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold methanol containing the internal standard. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
 [11]

4.1.3. Derivatization (Butylation)

- Dry the extracted samples under a stream of nitrogen.
- Add 100 μL of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol) to the dried extract.
- Incubate at 60°C for 20 minutes.
- Dry the samples again under nitrogen.
- Reconstitute the samples in an appropriate volume of the initial mobile phase.

4.1.4. LC-MS/MS Analysis

- Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 μm).
- Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.
- Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile/methanol.
- Gradient: A suitable gradient from a low to a high percentage of mobile phase B.
- Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
 - MRM Transition for Oleoylcarnitine-butyl ester: Monitor the transition from the parent ion to a characteristic product ion (e.g., m/z 85).
 - MRM Transition for IS: Monitor the corresponding transition for the deuterated internal standard.

4.1.5. Quantification



- Generate a calibration curve using known concentrations of (R)-oleoylcarnitine standard.
- Calculate the concentration of (R)-oleoylcarnitine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Plasma or Tissue Homogenate **Protein Precipitation** & Extraction with Methanol Butylation (Butanolic-HCI) LC Separation (C18 Column) MS/MS Detection (ESI+, MRM) Quantification (Calibration Curve)

LC-MS/MS Workflow for (R)-Oleoylcarnitine Quantification

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Workflow for the quantification of (R)-oleoylcarnitine.



Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This spectrophotometric assay measures CPT1 activity by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

4.2.1. Materials

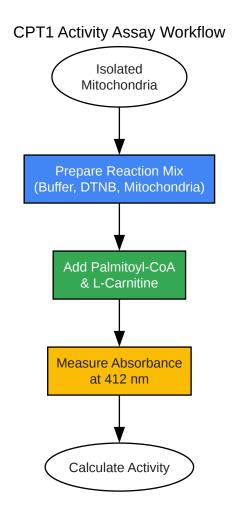
- Mitochondrial isolation buffer
- Assay buffer: 20 mM HEPES (pH 7.4), 1 mM EGTA, 220 mM sucrose, 40 mM KCl
- DTNB solution (10 mM)
- Palmitoyl-CoA solution (or Oleoyl-CoA)
- L-Carnitine solution
- Malonyl-CoA solution (for CPT2 activity measurement)
- Spectrophotometer (plate reader)

4.2.2. Procedure

- Isolate mitochondria from the tissue of interest.
- Prepare a reaction mixture containing assay buffer, DTNB (final concentration \sim 100 μ M), and the mitochondrial sample.
- To measure total CPT activity (CPT1 + CPT2), add palmitoyl-CoA (or oleoyl-CoA) to initiate the reaction.
- Immediately add L-carnitine to start the enzymatic reaction.
- Monitor the increase in absorbance at 412 nm for 5-10 minutes.
- To measure CPT2 activity specifically, pre-incubate the mitochondrial sample with malonyl-CoA (an inhibitor of CPT1) before adding the substrates.



CPT1 activity is calculated by subtracting the CPT2 activity from the total CPT activity.



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